Methyl N-(trifluoroacetyl)-L-leucinate

Gas chromatography Amino acid derivatization Volatility

Methyl N-(trifluoroacetyl)-L-leucinate (CAS 1115-39-5) is a doubly protected L-leucine derivative featuring an N-terminal trifluoroacetyl (TFA) group and a C-terminal methyl ester. With a molecular weight of 241.21 g·mol⁻¹ determined by NIST (C₉H₁₄F₃NO₃) , it serves as a volatile, enantiopure building block for peptide synthesis, chiral auxiliary applications, and gas chromatographic (GC) amino acid analysis.

Molecular Formula C9H14F3NO3
Molecular Weight 241.21 g/mol
CAS No. 1115-39-5
Cat. No. B074100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(trifluoroacetyl)-L-leucinate
CAS1115-39-5
SynonymsN-Trifluoroacetyl-L-leucine methyl ester
Molecular FormulaC9H14F3NO3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C(F)(F)F
InChIInChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1
InChIKeyUNGWNSXRWVHTFF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(trifluoroacetyl)-L-leucinate (CAS 1115-39-5): Baseline Identity and Procurement Profile


Methyl N-(trifluoroacetyl)-L-leucinate (CAS 1115-39-5) is a doubly protected L-leucine derivative featuring an N-terminal trifluoroacetyl (TFA) group and a C-terminal methyl ester. With a molecular weight of 241.21 g·mol⁻¹ determined by NIST (C₉H₁₄F₃NO₃) [1], it serves as a volatile, enantiopure building block for peptide synthesis, chiral auxiliary applications, and gas chromatographic (GC) amino acid analysis. Its combination of a fluorinated acyl protecting group and a short alkyl ester confers distinct volatility, chromatographic resolution, and chiral discrimination properties that are not replicated by N-acetyl, N-Boc, or longer-chain ester analogs.

Why Generic Substitution of Methyl N-(trifluoroacetyl)-L-leucinate Is Scientifically Unsound


Simple in‑class interchange with N‑acetyl, N‑Boc, or higher alkyl ester variants of L‑leucine leads to demonstrable analytical and performance failures. The N‑acetyl analog lacks sufficient volatility for gas chromatography, rendering it useless in GC‑based amino acid profiling [1]. Higher alkyl esters (n‑propyl, n‑butyl) offer no resolution advantage over the methyl ester while increasing retention time and broadening peaks [1]. Additionally, the trifluoroacetyl group induces unique chiral discrimination in the condensed phase—a property absent in non‑fluorinated analogs—as shown by excess molar volume measurements that differ even among closely related N‑TFA amino acid methyl esters [2]. The evidence below quantifies these non‑substitutable differentiators.

Quantitative Differentiation Evidence for Methyl N-(trifluoroacetyl)-L-leucinate Against Closest Analogs


GC Volatility: N‑TFA Methyl Ester vs. N‑Acetyl Methyl Ester

N‑Acetyl amino acid methyl esters were tested for GC suitability but were found to be insufficiently volatile for effective separation. In contrast, the corresponding N‑trifluoroacetyl methyl esters, including Methyl N-(trifluoroacetyl)-L-leucinate, possess adequate volatility for gas‑liquid chromatography, enabling separation of all 20 proteinogenic amino acids [1].

Gas chromatography Amino acid derivatization Volatility

GC Resolution: Methyl Ester vs. n‑Propyl and n‑Butyl Esters

The N‑trifluoroacetyl methyl esters achieve complete resolution of all 20 standard amino acids using a two‑column system. No improvement in resolution was observed when the n‑propyl or n‑butyl esters were chromatographed on multiple stationary phases, indicating that the methyl ester provides the optimal balance of volatility and separation [1].

Gas chromatography Resolution Ester chain length

FID Response Calibration: N‑TFA Leucine Methyl Ester as Unity Reference

In the flame ionization detector (FID), the response to Methyl N-(trifluoroacetyl)-L-leucinate was assigned a value of unity (1.0), and all other N‑TFA amino acid methyl ester response factors were determined relative to this standard. Good reproducibility of relative response factors was observed across two different columns for all derivatives except histidine, tryptophan, and cystine [1].

Flame ionization detection Quantitative GC Response factor

Chiral Discrimination in Condensed Phase: N‑TFA-Leu-OMe vs. N‑TFA-Val-OMe and N‑TFA-Ala-OMe

Excess molar volumes (Vᴱ) measured for racemic mixtures of N‑TFA amino acid methyl esters at 25 °C reveal stark differences among side‑chain types. N‑TFA-Leu-OMe exhibits a positive Vᴱ = +0.035 cm³·mol⁻¹, whereas N‑TFA-Val-OMe shows a negative Vᴱ = −0.0458 cm³·mol⁻¹ and N‑TFA-Ala-OMe a near‑zero Vᴱ = +0.0098 cm³·mol⁻¹. The leucine derivative’s positive value indicates fundamentally different intermolecular packing between enantiomers, relevant to chiral resolution design [1].

Chiral discrimination Excess molar volume Intermolecular interaction

Enantiomeric Excess Determination via N‑TFA‑O‑Methyl Ester Derivatization

A comprehensive two‑dimensional gas chromatography method using N‑trifluoroacetyl‑O‑methyl ester derivatives achieves method detection limits of 1–7 pg for 27 amino acids, including sterically hindered types. Enantiomeric excess can be determined with errors of ±0.5%–2.5% (1σ) at concentrations ≥10⁻⁶ M, making the TFA‑methyl ester derivatization among the most precise tools for chiral purity assessment [1].

Enantiomeric excess Two‑dimensional GC Chiral analysis

Procurement‑Relevant Application Scenarios for Methyl N-(trifluoroacetyl)-L-leucinate


GC‑Based Amino Acid Profiling in Protein Hydrolysates

Where N‑acetyl derivatives fail due to insufficient volatility, Methyl N-(trifluoroacetyl)-L-leucinate is the enabling derivative for gas‑liquid chromatographic separation of leucine in complex amino acid mixtures. Its validated FID response factor (unity) anchors quantification across all proteinogenic amino acids, making it the indispensable reference standard for laboratories running the Crichton‑type GLC method [1].

Chiral Purity Verification of L‑Leucine Enantiomers

For pharmaceutical QC or chiral building‑block certification, the N‑TFA‑O‑methyl ester derivatization protocol provides enantiomeric excess determination with ±0.5–2.5% error at sub‑micromolar concentrations. Methyl N-(trifluoroacetyl)-L-leucinate serves as both the analyte and the method‑specific standard, ensuring traceable chiral purity data [2].

Synthesis of Fluorinated Peptidomimetics with Defined Stereochemistry

The TFA group offers orthogonal protection relative to Boc and Fmoc strategies while imparting unique electronic effects. The methyl ester permits selective C‑terminal manipulation. Its positive excess molar volume indicates self‑association behavior exploitable in crystallization‑based enantiomeric enrichment, a property not shared by valine or alanine analogs [3].

Calibration Standard for Flame Ionization Detection in Amino Acid Analysis

Because the FID response of Methyl N-(trifluoroacetyl)-L-leucinate is defined as unity in the benchmark GLC method, any laboratory adopting this protocol must procure this exact compound to calibrate detector response for the remaining 19 amino acid derivatives. Substitution with another leucine derivative breaks method traceability [1].

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